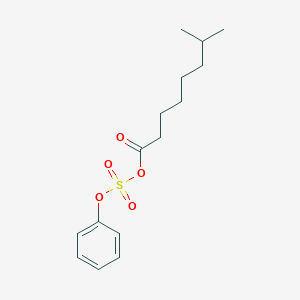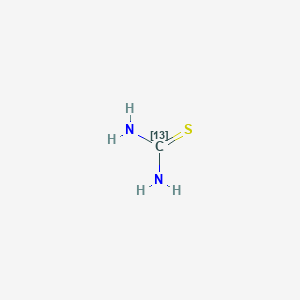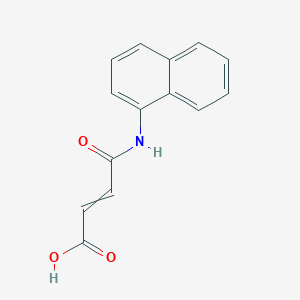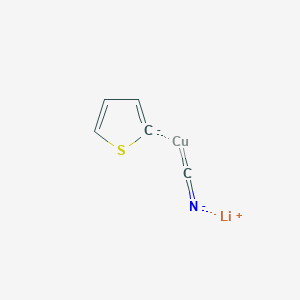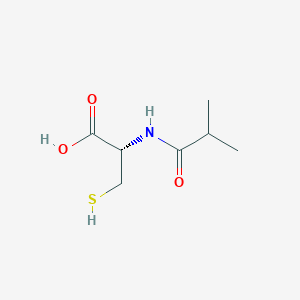
N-(4-硝基苯基)-L-脯氨酸
描述
N-(4-Nitrophenyl)-L-proline, also known as N-(4-Nitrophenyl)-L-proline, is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Nitrophenyl)-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Nitrophenyl)-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚(氧乙烯)修饰的右旋糖酐的合成
N-(4-硝基苯基)-L-脯氨酸: 用于聚(氧乙烯)修饰的右旋糖酐的合成。 这些右旋糖酐在生物医学研究中意义重大,因为它们可以用来修饰治疗剂的表面,从而提高其溶解性和生物相容性 .
胺类与巯基修饰DNA的可逆偶联
该化合物作为创建可裂解的异双功能交联剂的前体。 这些交联剂对于胺类与巯基修饰DNA的可逆偶联至关重要,这是一种经常用于基因工程和分子生物学研究的技术 .
混合活性碳酸酯和硫代碳酸酯的合成
研究人员使用N-(4-硝基苯基)-L-脯氨酸合成混合活性碳酸酯和硫代碳酸酯。 这些化合物是有机合成中的重要中间体,特别是在药物和农用化学品的生产中 .
4-硝基苯基重氮乙酸酯的制备
该化合物还用于用重氮甲烷制备4-硝基苯基重氮乙酸酯。 4-硝基苯基重氮乙酸酯是一种通用的试剂,用于各种化学转化,包括环加成和卡宾插入反应 .
用于气体检测的光波导传感器
N-(4-硝基苯基)-L-脯氨酸: 衍生物,如四(4-硝基苯基)卟啉,已被固定在Nafion膜中以制造光学传感器。 这些传感器被设计用于检测有毒气体,如工业环境中常见的硫化氢和乙二胺 .
用于酶抑制研究的显色底物
该化合物作为α-D-葡萄糖苷酶抑制剂的显色底物。 它在葡聚糖蔗糖酶和酵母α-D-葡萄糖苷酶的检测中起着重要作用,在酶学和代谢研究中发挥着至关重要的作用 .
溶酶体α-葡萄糖苷酶和麦芽糖-葡糖淀粉酶的底物
它也是溶酶体α-葡萄糖苷酶和麦芽糖-葡糖淀粉酶的底物。 这些酶对于糖原分解为葡萄糖至关重要,该化合物作为底物的作用有助于理解和治疗代谢紊乱 .
药物和聚合物工业生产研究
最后,N-(4-硝基苯基)-L-脯氨酸参与了与药物和聚合物工业生产相关的研究。 其衍生物作为这些行业中必不可少的各种化合物的合成中的中间体使用 .
未来方向
作用机制
Target of Action
N-(4-Nitrophenyl)-L-proline, also known as (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic Acid, is a complex compoundCompounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The interaction of these compounds with their targets leads to changes in the biochemical processes of the target organisms, resulting in the observed biological effects .
Biochemical Pathways
Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This pathway involves several enzymatic reactions that lead to the breakdown of the compound and its eventual removal from the system .
Pharmacokinetics
Similar compounds, such as acetazolamide, have been studied for their pharmacokinetic properties . Understanding the ADME properties of a compound is crucial for predicting its bioavailability and potential therapeutic effects.
Result of Action
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)-L-proline can be influenced by various environmental factors. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar structure, has been shown to be influenced by factors such as pH, temperature, and the presence of reducing agents . Understanding these environmental influences is crucial for optimizing the use of the compound and predicting its behavior under different conditions.
属性
IUPAC Name |
(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUGUORNGRELOH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924077 | |
| Record name | 1-(4-Nitrophenyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122092-18-6 | |
| Record name | 1-(4-Nitrophenyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is solvatochromism and why is it important to study in compounds like N-(4-Nitrophenyl)-L-proline?
A1: Solvatochromism refers to the ability of a compound to change its color depending on the solvent it's dissolved in. This color change reflects how the solvent environment interacts with the compound's electronic structure, specifically its ground and excited states.
Q2: How does the structure of N-(4-Nitrophenyl)-L-proline contribute to its solvatochromic behavior?
A: N-(4-Nitrophenyl)-L-proline exhibits a strong positive solvatochromic behavior, meaning its maximum absorption wavelength (λmax) shifts to longer wavelengths (redshift) with increasing solvent polarity. [] This is attributed to several structural features:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



